
Cyclohexyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction. This compound is characterized by its stability and reactivity, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add cyclohexyl bromide to the solution.
- Introduce a base, such as sodium hydride, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
Cyclohexyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphine oxides or reduced phosphines.
Formation of Phosphonium Ylides: This is a key reaction where the compound reacts with strong bases to form ylides, which are crucial intermediates in the Wittig reaction.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Phosphonium Ylides: Used in the synthesis of alkenes via the Wittig reaction.
Phosphine Oxides: Formed through oxidation reactions.
科学的研究の応用
Cyclohexyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of cyclohexyl(triphenyl)phosphanium;hydrobromide involves its ability to form phosphonium ylides. These ylides are nucleophilic species that can react with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to yield the desired alkene product. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylides.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand and reagent in organic synthesis.
Cyclohexylphosphine: Similar in structure but lacks the triphenyl groups, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidation product of triphenylphosphine, used as a byproduct in many reactions.
Uniqueness
Cyclohexyl(triphenyl)phosphanium;hydrobromide is unique due to its combination of cyclohexyl and triphenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in forming stable ylides and participating in a variety of chemical reactions, distinguishing it from other phosphonium salts.
特性
分子式 |
C24H27BrP+ |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
cyclohexyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1; |
InChIキー |
QRAKRDZMIONMRZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



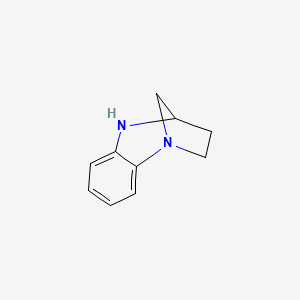
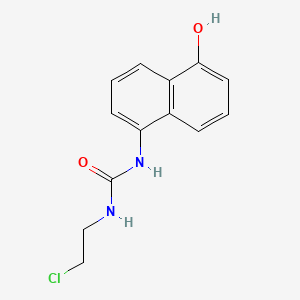
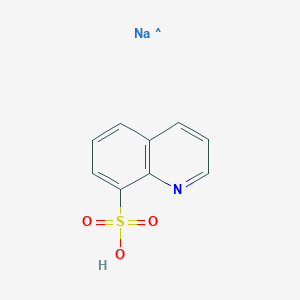



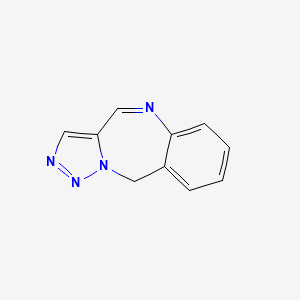

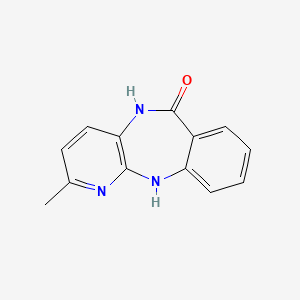
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
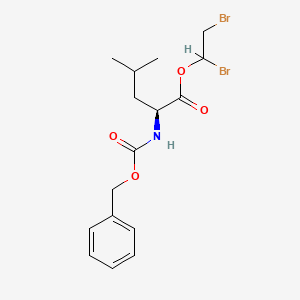
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

